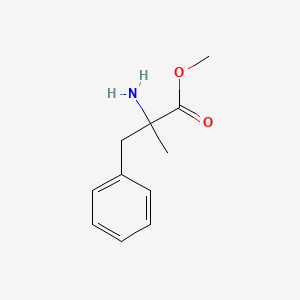
1-(morpholin-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(morpholin-3-yl)ethan-1-ol is an organic compound that features a morpholine ring attached to an ethan-1-ol group. This compound is of interest due to its unique chemical structure, which combines the properties of both morpholine and ethanol, making it useful in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(morpholin-3-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of morpholine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the reduction of 1-(morpholin-3-yl)ethanone using a suitable reducing agent such as sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize high-pressure reactors and advanced catalytic systems to achieve high yields and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(morpholin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and other electrophiles are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 1-(morpholin-3-yl)ethanone, while reduction can produce simpler alcohols.
Wissenschaftliche Forschungsanwendungen
1-(morpholin-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(morpholin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, affecting cellular processes such as signal transduction and metabolism. Its effects are mediated through binding to active sites on target proteins, leading to changes in their activity and function.
Vergleich Mit ähnlichen Verbindungen
1-(morpholin-3-yl)ethan-1-ol can be compared with other similar compounds, such as:
2-(morpholin-3-yl)ethan-1-ol: This compound has a similar structure but differs in the position of the morpholine ring.
1-(morpholin-4-yl)ethan-1-ol: Another similar compound with the morpholine ring attached at a different position.
Morpholine: The parent compound, which lacks the ethan-1-ol group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
2103954-12-5 |
|---|---|
Molekularformel |
C6H13NO2 |
Molekulargewicht |
131.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



